1-Phenyl-1,4-dihydrobenzo[h]isoquinolin-3(2H)-one
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Overview
Description
1-Phenyl-1,4-dihydrobenzo[h]isoquinolin-3(2H)-one is a complex organic compound belonging to the isoquinoline family. Isoquinolines are a class of heterocyclic aromatic organic compounds that are structurally related to quinolines. This compound is characterized by a fused benzene and isoquinoline ring system, with a phenyl group attached to the nitrogen atom and a carbonyl group at the third position.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Phenyl-1,4-dihydrobenzo[h]isoquinolin-3(2H)-one can be synthesized through various methods. One common method involves the Bischler-Napieralski reaction, which is a cyclization reaction of β-phenylethylamine derivatives with acid chlorides or anhydrides in the presence of a Lewis acid catalyst . Another method involves the Pictet-Spengler reaction, where β-phenylethylamine reacts with an aldehyde or ketone under acidic conditions to form the isoquinoline ring system .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on the availability of starting materials, cost, and desired yield. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
1-Phenyl-1,4-dihydrobenzo[h]isoquinolin-3(2H)-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, with reagents such as halogens or nitro compounds.
Major Products Formed
Oxidation: Isoquinoline-3,4-diones.
Reduction: 1-Phenyl-1,2,3,4-tetrahydroisoquinoline.
Substitution: Various substituted isoquinoline derivatives.
Scientific Research Applications
1-Phenyl-1,4-dihydrobenzo[h]isoquinolin-3(2H)-one has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Phenyl-1,4-dihydrobenzo[h]isoquinolin-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
1-Phenyl-1,4-dihydrobenzo[h]isoquinolin-3(2H)-one can be compared with other similar compounds, such as:
Isoquinoline: Lacks the phenyl group and carbonyl group, making it less complex.
1-Phenylisoquinoline: Similar structure but lacks the carbonyl group at the third position.
1,4-Dihydroisoquinoline: Lacks the phenyl group, making it less bulky.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
78634-32-9 |
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Molecular Formula |
C19H15NO |
Molecular Weight |
273.3 g/mol |
IUPAC Name |
1-phenyl-2,4-dihydro-1H-benzo[h]isoquinolin-3-one |
InChI |
InChI=1S/C19H15NO/c21-17-12-15-11-10-13-6-4-5-9-16(13)18(15)19(20-17)14-7-2-1-3-8-14/h1-11,19H,12H2,(H,20,21) |
InChI Key |
GALWYZHZYSCIBX-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C(NC1=O)C3=CC=CC=C3)C4=CC=CC=C4C=C2 |
Origin of Product |
United States |
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